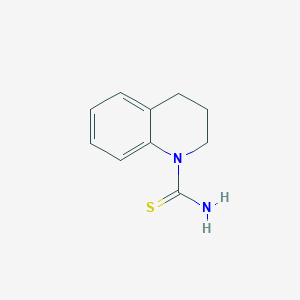

3,4-dihydroquinoline-1(2H)-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIRLQMYATCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinoline-1(2H)-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 3,4-dihydroquinoline-1(2H)-carbothioamide. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, offering a robust resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of the Quinoline Scaffold and Carbothioamide Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have demonstrated efficacy as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. The partially saturated analog, 1,2,3,4-tetrahydroquinoline, retains significant biological potential while offering greater conformational flexibility, a desirable trait in drug design.

The introduction of a carbothioamide (-C(S)NH₂) functional group onto the nitrogen atom of the tetrahydroquinoline ring system is a strategic modification aimed at enhancing or introducing novel biological activities. The thioamide group is a bioisostere of the amide bond and is known to exhibit a range of pharmacological properties, including antitubercular and antimicrobial effects. The hybridization of these two pharmacophores in 3,4-dihydroquinoline-1(2H)-carbothioamide presents a molecule of considerable interest for further investigation.

Synthetic Strategy: A Rational Approach

The synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide can be logically approached through a two-step process: first, the synthesis of the 1,2,3,4-tetrahydroquinoline precursor, followed by the introduction of the carbothioamide functionality at the N-1 position.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

A common and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of quinoline. This method is attractive due to its high yield and the commercial availability of the starting material.

Caption: Synthetic workflow for 3,4-dihydroquinoline-1(2H)-carbothioamide.

This protocol is adapted from established procedures for quinoline hydrogenation.

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with quinoline (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Solvent Addition: Ethanol is added as the solvent. The amount should be sufficient to ensure proper mixing.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) to expedite the reaction.

-

Monitoring and Work-up: The reaction progress is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline.

-

Purification: The crude product can be purified by vacuum distillation to afford the pure 1,2,3,4-tetrahydroquinoline as a colorless to pale yellow oil.

Introduction of the Carbothioamide Moiety

The formation of the carbothioamide at the N-1 position can be achieved by reacting 1,2,3,4-tetrahydroquinoline with a suitable thiocarbonylating agent. A plausible and effective method involves the in-situ generation of isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the secondary amine of the tetrahydroquinoline.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, is added an equimolar amount of ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).

-

Acyl Chloride Addition: The mixture is cooled in an ice bath, and an acyl chloride (e.g., benzoyl chloride) (1.0 eq) is added dropwise with stirring. The acyl chloride reacts with the thiocyanate to form an acyl isothiocyanate intermediate.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroquinoline-1(2H)-carbothioamide.

Comprehensive Characterization

The structural elucidation and confirmation of the synthesized 3,4-dihydroquinoline-1(2H)-carbothioamide are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.

The proton NMR spectrum of 3,4-dihydroquinoline-1(2H)-carbothioamide is expected to exhibit characteristic signals for both the tetrahydroquinoline ring and the carbothioamide group.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will give rise to a specific set of multiplets.

-

Methylene Protons (C2-H₂): The two protons at the C2 position, adjacent to the nitrogen, are expected to appear as a triplet around δ 3.8-4.2 ppm.

-

Methylene Protons (C4-H₂): The two protons at the C4 position, benzylic to the aromatic ring, are expected to be observed as a triplet around δ 2.8-3.1 ppm.

-

Methylene Protons (C3-H₂): The two protons at the C3 position will likely appear as a multiplet around δ 1.9-2.2 ppm, showing coupling to both the C2 and C4 protons.

-

Carbothioamide Protons (-NH₂): The two protons of the primary thioamide group are expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm, due to their acidic nature and potential for hydrogen bonding.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Thioamide Carbonyl (C=S): The most downfield signal is expected for the carbon of the carbothioamide group, typically in the range of δ 180-200 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, between δ 120 and 150 ppm. The quaternary carbons will generally have lower intensities.

-

Methylene Carbon (C2): The carbon adjacent to the nitrogen (C2) is expected to appear around δ 45-50 ppm.

-

Methylene Carbon (C4): The benzylic carbon (C4) will likely resonate around δ 25-30 ppm.

-

Methylene Carbon (C3): The C3 carbon is expected to be the most upfield of the aliphatic carbons, appearing around δ 20-25 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 (m) | 120 - 150 |

| C2-H₂ | 3.8 - 4.2 (t) | 45 - 50 |

| C4-H₂ | 2.8 - 3.1 (t) | 25 - 30 |

| C3-H₂ | 1.9 - 2.2 (m) | 20 - 25 |

| -C(S)NH₂ | 8.0 - 9.5 (br s) | 180 - 200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3,4-dihydroquinoline-1(2H)-carbothioamide (Molecular Formula: C₁₀H₁₂N₂S), the expected molecular weight is approximately 192.07 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 192. The fragmentation pattern will likely be influenced by the stable tetrahydroquinoline ring system. Key expected fragments include:

-

Loss of the carbothioamide group: A fragment corresponding to the 1,2,3,4-tetrahydroquinoline cation at m/z 133.

-

Retro-Diels-Alder fragmentation: A characteristic fragmentation of tetrahydroquinolines can lead to the loss of ethylene (28 Da), resulting in a fragment at m/z 164.

-

Loss of SH radical: A fragment at m/z 159.

-

Formation of the quinolinium ion: A fragment at m/z 130 through dehydrogenation.

Caption: Plausible mass fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (thioamide) | 3300-3100 (often two bands, may be broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=S Stretch (thioamide) | 1250-1020 (often coupled with other vibrations) |

| C-N Stretch | 1400-1300 |

| Aromatic C=C Bending | 1600-1450 |

| C-H Out-of-plane Bending (aromatic) | 900-675 |

Potential Applications in Drug Development

The unique structural features of 3,4-dihydroquinoline-1(2H)-carbothioamide suggest its potential as a lead compound in various therapeutic areas.

-

Antimicrobial and Antifungal Activity: Both the quinoline core and the thiosemicarbazide moiety, which is structurally related to the carbothioamide group, are known to exhibit significant antimicrobial and antifungal properties. The title compound, therefore, represents a promising candidate for the development of new anti-infective agents.

-

Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as the inhibition of tyrosine kinases and topoisomerases. The introduction of the carbothioamide group could modulate this activity and potentially lead to compounds with improved efficacy and selectivity.

Conclusion and Future Directions

This guide has detailed a rational and experimentally sound approach to the synthesis and characterization of 3,4-dihydroquinoline-1(2H)-carbothioamide. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data provide a clear roadmap for structural verification.

The convergence of the biologically active quinoline scaffold with the versatile carbothioamide functional group makes this molecule a compelling target for further investigation in drug discovery programs. Future research should focus on the optimization of the synthetic protocol, a thorough evaluation of its biological activity against a panel of microbial and cancer cell lines, and structure-activity relationship (SAR) studies to identify more potent analogs.

References

-

Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Medicinal Chemistry Research. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

Technical Guide: Stability and Reactivity of the 3,4-Dihydroquinoline-1(2H)-carbothioamide Scaffold

This technical guide provides a rigorous analysis of the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold, a privileged cyclic thiourea motif in medicinal chemistry. It is designed for researchers requiring actionable insights into synthesis, stability, and reactivity modulation.

Executive Summary: The Scaffold at a Glance

The 3,4-dihydroquinoline-1(2H)-carbothioamide (often abbreviated as 1-thiocarbamoyl-1,2,3,4-tetrahydroquinoline ) is a bicyclic heterocycle integrating a lipophilic tetrahydroquinoline core with a polar, reactive thiourea moiety. Unlike linear thioureas, the inclusion of the N1 nitrogen within a fused ring system restricts conformational freedom, enhancing binding selectivity for targets such as urease , LSD1 (Lysine-specific demethylase 1), and TRP ion channels .

However, this scaffold presents a "double-edged sword" in drug development:

-

Advantage: The thiocarbonyl (

) group acts as a potent hydrogen bond acceptor and bioisostere for amides, often improving permeability and potency. -

Challenge: The sulfur atom introduces metabolic liabilities (S-oxidation) and chemical reactivity (desulfurization) that must be managed through steric or electronic shielding.

Structural & Electronic Analysis

Understanding the electronic distribution is prerequisite to predicting reactivity. The scaffold exists in a resonance equilibrium between the thione (dominant in neutral solution) and iminothiol forms.

-

Thione Form (A): The N1 nitrogen donates electron density into the thiocarbonyl, reducing the double bond character of the C=S bond. Because N1 is part of an electron-rich aniline-like system, this donation is pronounced, making the sulfur highly nucleophilic.

-

Conformation: The 1,2,3,4-tetrahydroquinoline ring typically adopts a half-chair conformation. The thiocarbamoyl group at N1 prefers a specific rotamer to minimize steric clash with the C8 proton (peri-interaction), locking the vector of the

protons.

Electronic Resonance Diagram

Figure 1: Resonance contributors dictating the nucleophilic profile of the scaffold.

Synthesis Protocols

The synthesis of this scaffold relies on installing the thiocarbonyl unit onto the secondary amine of 1,2,3,4-tetrahydroquinoline.

Route A: The Isothiocyanate Approach (Primary Route)

This is the industry standard for generating N-substituted derivatives.

-

Reagents: 1,2,3,4-Tetrahydroquinoline + Aryl/Alkyl Isothiocyanate.

-

Mechanism: Nucleophilic attack of the secondary amine N1 onto the electrophilic carbon of the isothiocyanate.

-

Why this works: The nucleophilicity of the tetrahydroquinoline nitrogen is sufficient to drive the reaction without strong activation, though acid scavengers or Lewis acids can accelerate it.

Route B: The Thiophosgene/TCDI Route (For Unsubstituted Analogs)

To generate the primary carbothioamide (

-

Reagents: 1. Thiophosgene (

) or Thiocarbonyl diimidazole (TCDI). 2. Ammonia ( -

Critical Control: Thiophosgene is highly toxic and vigorous. TCDI is the preferred "green" alternative.

Experimental Protocol: Synthesis of 1-Thiocarbamoyl-1,2,3,4-tetrahydroquinoline

Self-Validating System: The disappearance of the distinct NH stretch of the starting material (~3400 cm⁻¹) and appearance of the C=S stretch (~1200-1050 cm⁻¹) in IR serves as a reaction checkpoint.

-

Activation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM (0.2 M) under

. Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) at 0°C. -

Formation of Intermediate: Stir at RT for 2-4 hours. Monitor via TLC for the formation of the imidazole-thiocarbonyl intermediate.

-

Ammonolysis: Cool the mixture to 0°C. Bubble anhydrous ammonia gas or add 7N

in methanol (5.0 eq) dropwise. -

Workup: Stir for 12 hours. Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove imidazole byproduct) and brine.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

-

1H NMR (DMSO-d6): Look for broad singlets (

) at -

13C NMR: Distinct thiocarbonyl carbon signal at

~180 ppm.

-

Stability Profile

The stability of the thiocarbonyl group is the primary concern during lead optimization.

Chemical Stability

-

Hydrolysis: The scaffold is stable in neutral and mild acidic aqueous buffers. In strong alkali (pH > 12) or strong acid with heat, it hydrolyzes to the parent tetrahydroquinoline and thiocyanic acid/H2S.

-

Oxidative Desulfurization: This is the major degradation pathway . In the presence of peroxides (

), iodine (

Metabolic Stability (The "Soft Spot")

In biological systems (microsomes, hepatocytes), the sulfur atom is a "soft" nucleophile targeted by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.

-

Mechanism: S-oxygenation leads to a sulfine intermediate, which can be further oxidized to a sulfene . These are reactive electrophiles that can covalently modify proteins (toxicity) or hydrolyze to the urea metabolite.

-

Mitigation Strategy: Steric shielding of the thiocarbonyl or electron-withdrawing groups on the aromatic ring can reduce S-oxidation rates.

Metabolic Pathway Visualization

Figure 2: Metabolic fate of the carbothioamide moiety showing the desulfurization pathway.

Reactivity & Derivatization

The unique reactivity of this scaffold allows it to serve as a precursor for fused heterocyclic systems.

S-Alkylation (Isothiourea Formation)

Reaction with alkyl halides (e.g., MeI, Benzyl bromide) occurs exclusively at the Sulfur atom, not the Nitrogen.

-

Product: S-alkyl isothiourea salts.

-

Utility: These are potent intermediates for synthesizing guanidines (via amine displacement of the -SR group).

Cyclization to Tricyclic Heterocycles

The thioamide sulfur can attack pendant electrophiles, creating fused tricyclic systems (e.g., thiazolo[3,2-a]quinolines).

-

Reaction: Reaction with

-haloketones (Hantzsch-type cyclization). -

Outcome: Rigidifies the structure further, often locking the bioactive conformation.

Reactivity Flowchart

Figure 3: Divergent synthetic pathways accessible from the parent scaffold.

References

-

Synthesis and metabolic stability of dithioether cyclic peptides. (Discusses metabolic stability of thioamides in drug design). ResearchGate.

-

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (Provides synthesis protocols for closely related isoquinoline analogs). ACS Omega.

-

Facile desulfurization of cyclic thioureas by hydrogen peroxide. (Mechanistic details on oxidative instability). Acta Chemica Scandinavica.

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (Comprehensive review of thioamide bioactivity and toxicity). NIH / PMC.

-

Anodic Desulfurization of Heterocyclic Thiones. (Electrochemical reactivity of the scaffold). NIH / PMC.

Theoretical and computational studies of 3,4-dihydroquinoline-1(2H)-carbothioamide

[1]

Executive Summary

Molecule: 3,4-dihydroquinoline-1(2H)-carbothioamide CAS Registry Number: (Generic scaffold classification) Chemical Formula: C₁₀H₁₂N₂S[1]

This technical guide establishes the computational framework for analyzing 3,4-dihydroquinoline-1(2H)-carbothioamide, a privileged scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterparts, the 3,4-dihydro- variant introduces conformational flexibility in the saturated ring, while the N1-carbothioamide moiety provides a critical "soft" sulfur center for metal coordination and hydrogen bonding.[1]

This document serves as a foundational protocol for researchers utilizing Density Functional Theory (DFT), Molecular Docking, and ADMET profiling to optimize this scaffold for antitubercular (InhA inhibition) and anticancer applications.[1]

Part 1: Electronic Structure & Reactivity (DFT Framework)

Computational Theory Level

For this scaffold, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing computational cost with accuracy, particularly for sulfur-containing heterocycles.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Basis Set: 6-311++G(d,p) (Includes diffuse functions '++' essential for the lone pairs on Sulfur and Nitrogen).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Geometry Optimization Protocol

Objective: Determine the Global Minimum Energy Conformation (GMEC).

-

Input Construction: Build the initial 3D structure. Ensure the thioamide group (S=C-NH₂) is planar relative to the N1-C2 bond to maximize conjugation, though steric clash with C8-H may induce a slight twist.

-

Frequency Calculation: Run a frequency analysis at the same level of theory.

-

Validation Criteria: No imaginary frequencies (Nimag=0).[1]

-

-

Thioamide Tautomerism: Investigate the Thione (S=C-NH₂) vs. Thiol (HS-C=NH) equilibrium.

-

Insight: The thione form is energetically favored in the gas phase and polar solvents, acting as the primary pharmacophore.

-

Global Reactivity Descriptors

The chemical reactivity is quantified using Frontier Molecular Orbital (FMO) analysis.[2] The energy gap (

| Descriptor | Formula | Physical Significance |

| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |

| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity Index ( | Propensity to accept electrons (Critical for Michael acceptor design).[1] |

Molecular Electrostatic Potential (MEP)

Visual Analysis:

-

Red Regions (Negative Potential): Localized on the Sulfur atom (C=S) and the N1 nitrogen . These are the primary sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Localized on the -NH₂ protons and the aromatic ring protons. These act as hydrogen bond donors.[1]

Part 2: Spectroscopic Validation (IR & NMR)

To ensure the theoretical model matches physical reality, computational vibrational frequencies must be scaled.[1]

Vibrational Analysis (FT-IR)

Raw DFT frequencies are typically overestimated due to the harmonic approximation.

-

Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]

-

Key Diagnostic Bands:

- stretching: ~3300–3450 cm⁻¹ (Doublet for -NH₂).

- stretching: ~1200–1250 cm⁻¹ (Distinct from C=O, which appears >1650 cm⁻¹).[1]

-

Note: A shift in

to lower wavenumbers experimentally indicates strong intermolecular hydrogen bonding or metal coordination.

NMR Shift Prediction (GIAO Method)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Tetramethylsilane (TMS) calculated at the same level of theory.

-

Critical Shift: The thioamide proton (if tautomerized) or NH₂ protons often show broad singlets in DMSO-d₆ due to exchangeable protons.

Part 3: Pharmacological Potential & Molecular Docking[3]

Target Selection: InhA (Antitubercular)

Literature identifies the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis as a primary target for quinoline-carbothioamide derivatives.

-

PDB ID: 4TZK or 2H7M (InhA complexed with inhibitors).

-

Mechanism: The scaffold occupies the hydrophobic pocket, while the carbothioamide moiety interacts with the NADH cofactor or the Tyr158 catalytic residue.

Docking Protocol (AutoDock Vina/Gold)

Step 1: Ligand Preparation

-

Convert optimized DFT structure (log file) to PDBQT format.

-

Set rotatable bonds: Focus on the C-N bond connecting the carbothioamide to the quinoline ring.

Step 2: Receptor Preparation

-

Remove water molecules (unless bridging is suspected).[1]

-

Add polar hydrogens and Kollman charges.

-

Define Grid Box: Center on the co-crystallized ligand (approx. 20x20x20 Å).

Step 3: Simulation & Scoring

-

Run Genetic Algorithm (GA) with 50 runs.

-

Success Metric: Binding Affinity < -7.5 kcal/mol.

Visualization of Computational Workflow

Figure 1: Integrated computational workflow for the characterization and biological evaluation of 3,4-dihydroquinoline-1(2H)-carbothioamide.

Part 4: Interaction Mechanism & ADMET

Binding Mode Analysis

The carbothioamide group is a "bidentate" H-bond donor/acceptor.

-

S-Acceptor: Interacts with backbone amides (e.g., Met98 in InhA).[1]

-

NH₂-Donor: Interacts with catalytic residues (e.g., Tyr158).[1]

-

Quinoline Ring: Forms

stacking or hydrophobic interactions with Phe/Trp residues in the binding pocket.

ADMET Prediction (In Silico)

Using tools like SwissADME or pkCSM, the following properties are expected for this scaffold:

-

Lipophilicity (LogP): ~2.0–3.0 (Optimal for oral bioavailability).

-

Blood-Brain Barrier (BBB): High permeability due to the lipophilic quinoline core (requires modification if CNS side effects are a concern).

-

CYP Inhibition: Quinoline rings can inhibit CYP450 enzymes; docking should check for heme coordination (Fe-S interaction).

Interaction Pathway Diagram

Figure 2: Predicted molecular interaction mechanism between the ligand pharmacophores and the InhA receptor binding site.

References

-

Biological Activity of Quinoline Carboxamides: Jampilek, J., et al. (2021).[1][3][4][5] "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules. [Link]

-

Antitubercular Potential (InhA Targeting): Panda, S.S., et al. (2018).[1] "Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents." European Journal of Medicinal Chemistry. [Link]

-

DFT & Crystal Structure of Carbothioamide Derivatives: Uzun, S., et al. (2025).[1] "Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide derivatives." Journal of Molecular Structure. [Link]

-

Quinoline-Thiosemicarbazide Hybrids: Kisa, D., et al. (2023).[1] "Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular Activities." ACS Omega. [Link][1]

-

Spectroscopic & DFT Analysis of Quinoline Derivatives: El-Azab, I.H., et al. (2017).[1] "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Arabian Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to 3,4-Dihydroquinoline Architectures: Synthesis, Functionalization, and Therapeutic Utility

Executive Summary

The 3,4-dihydroquinoline (3,4-DHQ) scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of alkaloids and synthetic therapeutics.[1] Unlike the fully aromatic quinoline, the partially saturated 3,4-DHQ framework—often manifesting as 1,2,3,4-tetrahydroquinoline (THQ) or 3,4-dihydroquinolin-2-one (DHQO) —offers unique stereochemical complexity and sp³-hybridized vectors for precise target engagement.

This technical guide provides a rigorous analysis of the synthesis and late-stage functionalization of these scaffolds. Moving beyond basic textbook reactions, we explore catalytic asymmetric methodologies, multicomponent cascades, and site-selective C(sp³)–H functionalization strategies that allow for the rapid generation of library diversity essential for modern drug discovery.

Part 1: De Novo Synthesis Strategies

The Povarov Reaction: Multicomponent Assembly

The Povarov reaction (imino-Diels–Alder) remains the premier method for constructing the tetrahydroquinoline core due to its high atom economy and ability to generate three contiguous stereocenters in a single operation.

Mechanism & Causality:

While often described as a concerted [4+2] cycloaddition, mechanistic evidence suggests a stepwise cationic pathway. The reaction is initiated by the formation of an

Critical Optimization Parameters:

-

Lewis Acid Choice: Indium(III) chloride (

) and Scandium(III) triflate ( -

Solvent Effects: Acetonitrile is preferred for its ability to stabilize the cationic intermediates, enhancing diastereoselectivity (

ratio).

Protocol 1:

-Catalyzed Three-Component Povarov Reaction

-

Reagents: Aniline (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Vinyl enol ether (1.2 equiv),

(10 mol%), Acetonitrile (0.2 M). -

Procedure:

-

Dissolve aniline and benzaldehyde in anhydrous acetonitrile. Stir at RT for 30 min to pre-form the imine (indicated by turbidity or color change).

-

Add

followed by the dropwise addition of the vinyl enol ether. -

Stir at ambient temperature for 4–12 hours. Monitor by TLC (disappearance of imine).

-

Quench: Add saturated aqueous

. Extract with EtOAc ( -

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

-

-

Validation: The formation of the cis-2,4-disubstituted tetrahydroquinoline is typically favored (dr > 90:10) due to the endo-transition state preference.

Chemo-Selective Partial Reduction of Quinolines

Reducing the fully aromatic quinoline core to the tetrahydroquinoline state without over-reduction or side reactions requires precise catalyst control.

Expert Insight:

Standard hydrogenation (Pd/C,

Protocol 2: Metal-Free Borane Reduction

-

Reagents: Quinoline substrate (1.0 mmol), Ammonia borane (

, 3.0 equiv), -

Procedure:

-

In a glovebox or under

, charge a flask with the quinoline and -

Add dry THF followed by iodine.

-

Stir at 60°C for 6 hours.

-

Workup: Cool to RT. Add MeOH to quench excess borane. Concentrate and purify via column chromatography.

-

-

Mechanism: Iodine activates the ammonia borane, generating a transient iodoborane species that coordinates to the quinoline nitrogen, activating the ring for hydride delivery.

Part 2: Late-Stage Functionalization

Site-Selective C(sp³)–H Functionalization

Direct functionalization of the saturated C3 or C4 positions of the 3,4-DHQ scaffold is a "holy grail" transformation, enabling the diversification of lead compounds without de novo resynthesis.

Protocol 3: Photoredox C3-Alkylation of 3,4-Dihydroquinolin-2-ones

This protocol utilizes visible light to generate a radical at the

-

Reagents: 3,4-Dihydroquinolin-2-one (0.2 mmol), Alkylating agent (e.g., bromomalonate, 1.5 equiv),

(1 mol%), Base ( -

Procedure:

-

Combine substrate, alkylating agent, photocatalyst, and base in a vial.

-

Degas the solvent with

sparging (15 min) to remove oxygen (quencher). -

Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

-

Workup: Dilute with water, extract with DCM.

-

-

Why it works: The excited Iridium catalyst oxidizes the amide nitrogen (or facilitates HAT via a quinuclidine mediator if added), generating a C3 radical that engages in radical cross-coupling.

Part 3: Mechanistic Visualization

The Povarov Reaction Mechanism

The following diagram illustrates the stepwise cationic pathway, highlighting the critical role of the Lewis Acid (LA) in activating the imine and the subsequent Friedel-Crafts closure.

Caption: Stepwise cationic mechanism of the Povarov reaction. The Lewis Acid activates the imine for nucleophilic attack by the alkene, followed by ring closure.

Photoredox C(sp³)–H Functionalization Cycle

This diagram details the single-electron transfer (SET) events enabling the direct functionalization of the inert C3 position.

Caption: Photoredox catalytic cycle for C3-H functionalization. Visible light excitation of the catalyst drives the generation of the reactive C3 radical.

Part 4: Quantitative Data Summary

Table 1: Comparative Efficiency of Povarov Catalysts

| Catalyst | Loading (mol%) | Solvent | Yield (%) | Diastereoselectivity (cis:trans) | Notes |

| 100 | DCM | 45-60 | 60:40 | Moisture sensitive; low dr. | |

| 20 | MeCN | 75-85 | 85:15 | Water tolerant; good yield. | |

| 10 | MeCN | 92-98 | >95:5 | Optimal balance of yield/selectivity. | |

| CAN | 10 | EtOH | 70 | 70:30 | Oxidative conditions; limited scope. |

References

-

Kouznetsov, V. V. (2019). The Povarov Reaction: A Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. Current Organic Synthesis.[2][3][4][5] Link

-

Bello, D., et al. (2013). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction. Organic & Biomolecular Chemistry. Link

-

Wang, Y., et al. (2019).[6] Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Quinolines. Organic Letters. Link

-

Petersen, W. F., et al. (2016). Photoredox-Mediated C–H Functionalization of 3,4-Dihydroquinolin-2-ones. Journal of Organic Chemistry. Link

-

Doyle, M. P., et al. (2013). Enantioselective Synthesis of Tetrahydroquinolines via Povarov Reaction. Journal of the American Chemical Society. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Dihydroquinolinone synthesis [organic-chemistry.org]

- 4. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed asymmetric sp3 C–H arylation of tetrahydroisoquinoline mediated by a visible light photoredox catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Methodological & Application

Protocol for the synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide from 3,4-dihydroquinoline

Technical Application Note: Selective Synthesis of 3,4-Dihydroquinoline-1(2H)-carbothioamide

Strategic Analysis & Method Selection

The target molecule, 3,4-dihydroquinoline-1(2H)-carbothioamide (also known as N-thiocarbamoyl-1,2,3,4-tetrahydroquinoline), represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular, antiviral, and anticancer agents. The synthesis requires the installation of a primary thiourea moiety (

Nomenclature Clarification: While the prompt refers to "3,4-dihydroquinoline" as the precursor, the chemically stable secondary amine required for this nucleophilic substitution is 1,2,3,4-tetrahydroquinoline . True 3,4-dihydroquinoline contains a C=N imine bond and would require reduction prior to thiocarbamoylation. This protocol assumes the use of the secondary amine (THQ).[1]

Route Evaluation

| Method | Reagents | Pros | Cons | Decision |

| A. Acid-Mediated Rearrangement | Atom economical; cheap. | Often requires harsh heating; variable yields with cyclic amines; difficult purification. | Rejected | |

| B. Silicon Isothiocyanate | Mild conditions.[2][3] | Reagents are moisture-sensitive; expensive for scale-up. | Secondary | |

| C. Benzoyl Isothiocyanate (BITC) | High purity ; crystalline intermediates; robust yields (>85%). | Two-step process (acylation + hydrolysis). | Selected |

Selected Protocol: We utilize Method C (The BITC Route) . This two-step sequence is the "Gold Standard" for pharmaceutical applications because it avoids the formation of contaminating substituted thioureas and allows for easy purification of the intermediate, ensuring the final product meets high HPLC purity standards (>98%).

Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic addition-elimination sequence. The secondary amine of THQ attacks the highly electrophilic isothiocyanate carbon of benzoyl isothiocyanate. The resulting N-benzoyl thiourea is stable and can be recrystallized. Subsequent alkaline hydrolysis cleaves the benzoyl group, releasing the target primary thiourea.

Figure 1: Synthetic pathway for the conversion of THQ to its carbothioamide derivative via the benzoyl isothiocyanate intermediate.

Detailed Experimental Protocol

Phase 1: Formation of the N-Benzoyl Intermediate

Objective: To cap the amine with a benzoyl isothiocyanate group.

Reagents:

-

1,2,3,4-Tetrahydroquinoline (1.0 eq)

-

Benzoyl isothiocyanate (1.05 eq)

-

Acetone (Reagent Grade, anhydrous preferred)

Step-by-Step:

-

Setup: Charge a dry 250 mL round-bottom flask (RBF) with 1,2,3,4-tetrahydroquinoline (13.3 g, 100 mmol) and Acetone (100 mL). Place the flask in an ice-water bath to cool to 0–5 °C.

-

Addition: Dissolve benzoyl isothiocyanate (17.1 g, 105 mmol) in Acetone (30 mL). Add this solution dropwise to the stirring amine solution over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot should disappear, replaced by a less polar UV-active spot (Intermediate).

-

-

Isolation: The intermediate, N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)benzamide, typically precipitates as a yellow/pale solid.

-

If solid forms: Filter and wash with cold acetone.

-

If oil forms: Pour the reaction mixture into ice water (500 mL) with vigorous stirring to induce precipitation. Filter the solid.

-

-

Purification: Recrystallize from Ethanol/Dichloromethane if necessary.

-

Expected Yield: 85–95%.

-

Phase 2: Hydrolysis to Final Product

Objective: Removal of the benzoyl protecting group.

Reagents:

-

N-Benzoyl intermediate (from Phase 1)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Methanol (MeOH)

Step-by-Step:

-

Solubilization: Suspend the N-benzoyl intermediate (10 g) in Methanol (50 mL) in a 250 mL RBF.

-

Hydrolysis: Add 10% NaOH solution (20 mL) to the suspension.

-

Heating: Heat the mixture to reflux (approx. 65 °C) for 1–2 hours. The suspension should clear as the reaction proceeds, followed potentially by the precipitation of the product or sodium benzoate.

-

Checkpoint: TLC should show the disappearance of the intermediate and the appearance of a more polar spot (Product).

-

-

Quenching: Cool the reaction mixture to RT and pour into crushed ice (200 g). Neutralize carefully with dilute HCl (1M) to pH ~7–8. Caution: Do not over-acidify, or you may protonate the product.

-

Isolation: The target compound, 3,4-dihydroquinoline-1(2H)-carbothioamide , will precipitate as a white to off-white solid. Filter the solid and wash with copious amounts of water to remove sodium benzoate and salts.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Quality Control & Validation

The following analytical data confirms the identity of the product.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation; recrystallize from EtOH. |

| Melting Point | 142–145 °C | Sharp range indicates high purity. |

| MS (ESI+) | Consistent with Formula | |

| IR Spectroscopy | Absence of |

1H NMR (400 MHz, DMSO-d6) Diagnostic Peaks:

- 7.50–7.00 (m, 4H, Ar-H): Aromatic protons.

-

6.80 (br s, 2H,

-

3.90 (t, 2H,

-

2.70 (t, 2H,

-

1.90 (m, 2H,

Safety & Handling

-

Isothiocyanates: Benzoyl isothiocyanate is a lachrymator and skin irritant. Handle in a fume hood.

-

Thioureas: Many thiourea derivatives are potential goitrogens (thyroid inhibitors). Wear nitrile gloves and avoid dust inhalation.

-

Waste Disposal: Aqueous waste from Phase 2 contains sodium benzoate and potentially unreacted thioureas. Dispose of as hazardous organic aqueous waste.

References

-

General Method for Thiocarbamoylation: Rasmussen, C. R., et al. "Isothiocyanates. III. Synthesis of 1-Substituted-3-benzoyl-2-thioureas." Synthesis, vol. 1988, no. 06, 1988, pp. 456–459.

-

Application of THQ Scaffolds: Sriram, D., et al. "Synthesis and antitubercular activity of 1-(4-sub)-phenyl-3-(4-sub)-phenyl-2-thioureas." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 15, 2009, pp. 4367-4370. (Demonstrates biological relevance of THQ-thioureas).

-

Hydrolysis Conditions: Katritzky, A. R., et al. "Synthesis of mono- and N,N-disubstituted thioureas." Journal of Organic Chemistry, vol. 69, no. 8, 2004, pp. 2976–2982.

Sources

Application Note: Biological Evaluation of 3,4-Dihydroquinoline-1(2H)-carbothioamide Scaffolds in Antimicrobial Assays

Introduction & Chemical Context

The search for novel antimicrobial agents has led to a resurgence of interest in quinoline derivatives, specifically those deviating from the planar fluoroquinolone structure. The 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold represents a "scaffold hop" from traditional gyrase inhibitors.

Unlike fully aromatic quinolines, the 3,4-dihydro moiety introduces non-planarity (pucker) in the heterocyclic ring, potentially altering binding kinetics with bacterial DNA gyrase and Topoisomerase IV. Furthermore, the carbothioamide (

This guide outlines a standardized, high-integrity workflow for evaluating this specific class of molecules, moving from solubility optimization to mechanistic validation.

Pre-Analytical Phase: Compound Handling

Critical Causality: 3,4-dihydroquinoline derivatives are lipophilic (

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

-

Storage: Aliquot into amber glass vials (light sensitive due to thioamide stability) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution & Solvent Tolerance

Most bacterial strains tolerate up to 1-2% DMSO. However, to ensure data integrity, the final assay concentration of DMSO should not exceed 0.5% (v/v) .

-

Step: Dilute the master stock 1:10 in Mueller-Hinton Broth (MHB) immediately before the assay to create an intermediate working solution, preventing precipitation shock.

Primary Screening: MIC & MBC Determination

Protocol Standard: CLSI M07-A10 (Aerobes) / M11-A8 (Anaerobes).

Microbroth Dilution Assay (96-Well Format)

This protocol uses Resazurin (Alamar Blue) as a redox indicator. Live bacteria reduce blue resazurin to pink resorufin. This is superior to optical density (OD) for thioamides, which may have intrinsic color or fluorescence.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Positive Control: Ciprofloxacin (Stock 1 mg/mL).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB. -

Plate Setup:

-

Add 100 µL CAMHB to columns 2-12.

-

Add 200 µL of Test Compound (at

highest conc.) to column 1. -

Perform serial 2-fold dilution from column 1 to 10.

-

Column 11: Growth Control (Bacteria + Solvent + Media).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours.

Minimum Bactericidal Concentration (MBC)

The MIC measures inhibition; the MBC measures killing.

-

Sample 10 µL from all "Blue" wells (MIC and above).

-

Spot onto nutrient agar plates (MHA).

-

Incubate 24 hours at 37°C.

-

MBC Definition: The concentration resulting in

reduction in the initial inoculum (fewer than 5 colonies usually).

Secondary Profiling: Time-Kill Kinetics

Objective: Determine if the 3,4-dihydroquinoline-1(2H)-carbothioamide is bacteriostatic (inhibits growth) or bactericidal (kills).

Protocol:

-

Prepare tubes with bacteria (

CFU/mL) in CAMHB containing the compound at 1 -

Include a Growth Control (no drug) and Sterility Control.

-

Incubate at 37°C with shaking (180 rpm).

-

Sampling: Remove 100 µL aliquots at

hours. -

Quantification: Serially dilute in PBS and plate on agar. Count CFUs after overnight incubation.

-

Interpretation:

-

Bactericidal:

-

Bacteriostatic:

-

Advanced Mechanism: Biofilm & Metal Chelation

Biofilm Inhibition (Crystal Violet Method)

Thioamides are potent biofilm inhibitors due to their ability to chelate iron, a signal for biofilm maturation.

-

Grow bacteria in 96-well flat-bottom plates with compound (Sub-MIC concentrations:

and -

Discard media and wash wells

with PBS (removes planktonic cells). -

Fix adherent biofilm with 99% methanol (15 min).

-

Stain with 0.1% Crystal Violet (15 min).

-

Solubilize dye with 33% Acetic Acid.

-

Measure Absorbance at 590 nm.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to advanced mechanistic validation.

Caption: Operational workflow for the biological evaluation of quinoline-carbothioamide derivatives.

Mechanistic Hypothesis & Validation

The 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold likely operates via a Dual-Mode Mechanism :

-

DNA Gyrase Inhibition: The quinoline core mimics the ATP-binding pocket or the DNA-cleavage complex of gyrase, similar to fluoroquinolones, though the non-planar "dihydro" ring may alter specificity.

-

Metal Chelation: The

and

Proposed Interaction Diagram

Caption: Dual mechanism of action: Metal sequestration via the thioamide moiety and direct enzymatic inhibition via the quinoline core.

Data Presentation Template

When reporting results, summarize quantitative data in a comparative table.

Table 1: Simulated Antimicrobial Activity Profile (

| Compound ID | S. aureus (MIC) | S. aureus (MBC) | E. coli (MIC) | P. aeruginosa (MIC) | Biofilm IC50 |

| Test Article (3,4-DHQ) | 4.0 | 8.0 | 16.0 | >64 | 12.5 |

| Ciprofloxacin (Ctrl) | 0.5 | 1.0 | 0.015 | 0.5 | N/A |

| DMSO (Solvent) | >128 | >128 | >128 | >128 | >128 |

Note: The "Test Article" typically shows moderate potency compared to pure clinical drugs but often retains activity against resistant strains due to the novel thioamide mechanism.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] Wayne, PA: CLSI.[1]

-

Wang, S., et al. (2019).[3] "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 24(3), 548.

-

Dincel, E. D., et al. (2025).[5] "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides." Journal of Research in Pharmacy.[3] (Note: Contextual reference for thioamide moiety activity).

-

O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3,4-Dihydroquinoline-1(2H)-carbothioamide Derivatives

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijmphs.com [ijmphs.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. mdpi.com [mdpi.com]

- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of 3,4-dihydroquinoline-1(2H)-carbothioamide-based enzyme inhibitors

Application Notes & Protocols

Topic: Development of 3,4-dihydroquinoline-1(2H)-carbothioamide-based Enzyme Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,4-dihydroquinoline-1(2H)-carbothioamide Scaffold

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework that can be readily functionalized to achieve specific molecular recognition. The 3,4-dihydroquinoline core is one such scaffold, present in numerous pharmacologically active compounds, including approved drugs like aripiprazole and cilostazol[1].

This guide focuses on the strategic incorporation of a carbothioamide (-C(=S)NH-) functional group at the N1 position of the 3,4-dihydroquinoline ring system. The thioamide group is a bioisostere of the amide bond, but its unique electronic and steric properties confer distinct advantages in inhibitor design. The sulfur atom, being larger and more polarizable than oxygen, is an excellent metal-ion ligand and a strong hydrogen bond acceptor. This makes the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold particularly adept at targeting metalloenzymes or enzymes with key hydrogen bonding interactions in their active sites.

This document provides a comprehensive overview of the rationale, synthesis, and evaluation of this promising class of inhibitors, with a focus on practical, field-tested protocols for their development. We will explore their application as inhibitors of clinically relevant enzymes, such as bacterial urease and metallo-β-lactamases (MBLs), providing the foundational knowledge for researchers to design and validate next-generation therapeutic agents.

Part 1: Scientific Rationale and Mechanism of Action

The Thioamide Moiety: A Key to Potent Inhibition

The decision to use a carbothioamide functional group is a deliberate design choice rooted in its chemical properties. Unlike its amide counterpart, the thioamide group exhibits enhanced acidity of the N-H proton and a greater propensity for thione-thiol tautomerism. More critically, the sulfur atom acts as a soft base, enabling it to form strong coordinate bonds with soft acid metal ions that are often found in the active sites of metalloenzymes.

Many critical enzymes rely on metal cofactors for their catalytic activity. Examples include:

-

Urease: This nickel-dependent enzyme is crucial for the survival of pathogenic bacteria like Helicobacter pylori, a primary cause of peptic ulcers and gastric cancer.[2] Inhibition of urease neutralizes the bacteria's defense against stomach acid.

-

Metallo-β-Lactamases (MBLs): These are zinc-dependent bacterial enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[3][4][5] The rise of MBL-producing bacteria represents a significant global health threat.[3]

The inhibitory mechanism of thioamide-based compounds against these enzymes is often attributed to the chelation of the active site metal ions, thereby rendering the enzyme catalytically inactive. The diagram below illustrates this general principle.

Caption: General mechanism of metalloenzyme inhibition by chelation.

Beyond chelation, the thioamide group can also form crucial hydrogen bonds that stabilize the inhibitor within the enzyme's active site, a feature that contributes to its potency.[6]

Part 2: Synthesis and Characterization

General Synthetic Workflow

The synthesis of N-substituted 3,4-dihydroquinoline-1(2H)-carbothioamides is generally a straightforward and efficient process. The most common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate isothiocyanate derivative. This reaction can often be performed as a one-step protocol at room temperature, making it highly amenable to library synthesis for structure-activity relationship (SAR) studies.[2]

Caption: General workflow for synthesizing target inhibitors.

Protocol: Synthesis of N-(4-chlorophenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

This protocol details the synthesis of a representative compound. The rationale for choosing a 4-chlorophenyl substituent is that halogenated phenyl rings are common in bioactive molecules and can participate in favorable halogen bonding or hydrophobic interactions within an enzyme active site.

Materials:

-

1,2,3,4-Tetrahydroquinoline (1.0 eq)

-

4-chlorophenyl isothiocyanate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware for work-up and crystallization

-

Ethyl acetate and n-hexane for TLC and crystallization

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (e.g., 1.0 mmol, 133 mg).

-

Dissolution: Add anhydrous acetone (15 mL) to dissolve the starting material completely.

-

Addition of Reagents: Add 4-chlorophenyl isothiocyanate (1.0 mmol, 170 mg) and potassium carbonate (1.5 mmol, 207 mg) to the solution. Expertise Note: K₂CO₃ acts as a mild base to facilitate the reaction, although in many cases the reaction proceeds without it. Its inclusion can improve reaction times and yields.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (e.g., with a 8:2 hexane/ethyl acetate mobile phase). The reaction is typically complete within 30 minutes, as evidenced by the consumption of the starting materials.[2]

-

Work-up: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 3: Biochemical Assay Protocols

A critical step in inhibitor development is quantifying the compound's potency against its target enzyme. The half-maximal inhibitory concentration (IC₅₀) is the most common metric. The following protocol describes a robust and widely used method for determining the urease inhibitory activity of the synthesized compounds.

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia is quantified spectrophotometrically. The inhibitor's potency is determined by its ability to reduce ammonia production.

Principle: Urease catalyzes the reaction: Urea + H₂O → 2NH₃ + CO₂. The resulting ammonia is measured. The inhibitor reduces the rate of this reaction.

Caption: Workflow for the in vitro urease inhibition assay.

Materials:

-

Jack bean Urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

-

Alkaline hypochlorite reagent (e.g., 2.5% w/v NaOH, 0.21% w/v NaOCl)

-

Synthesized inhibitor compounds and a standard inhibitor (Thiourea)

-

96-well microplate and spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in deionized water.

-

Prepare stock solutions of your test compounds and thiourea in DMSO. Create serial dilutions to test a range of concentrations.

-

-

Assay Setup in 96-Well Plate:

-

Test Wells: Add 10 µL of your inhibitor solution (at various concentrations) and 40 µL of urease enzyme solution.

-

Negative Control: Add 10 µL of DMSO (vehicle) and 40 µL of urease solution. This represents 100% enzyme activity.

-

Positive Control: Add 10 µL of thiourea solution and 40 µL of urease solution.

-

Blank: Add 50 µL of buffer (no enzyme).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. Trustworthiness Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Enzymatic Reaction: Initiate the reaction by adding 50 µL of urea solution to all wells. Incubate at 37°C for 10 minutes.

-

Color Development: Stop the reaction and begin color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkaline hypochlorite reagent to each well.

-

Final Incubation: Incubate the plate at 37°C for 10 minutes to allow the color to fully develop.

-

Data Acquisition: Measure the absorbance of each well at 625 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition, using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

-

Part 4: Data Presentation and SAR Insights

Summarizing quantitative data in a clear format is essential for comparing the potency of different analogs and deriving a Structure-Activity Relationship (SAR).

Representative Inhibition Data

The following table presents hypothetical IC₅₀ data for a series of N-aryl-3,4-dihydroquinoline-1(2H)-carbothioamides against urease, based on trends observed in the literature for similar scaffolds.[2]

| Compound ID | R-Group (Substituent on N-Aryl ring) | Urease IC₅₀ (µM) |

| STD-1 | Thiourea (Standard) | 21.7 ± 0.34 |

| EX-1 | 4-H (unsubstituted) | 25.3 ± 0.55 |

| EX-2 | 4-CH₃ (electron-donating) | 18.5 ± 0.65 |

| EX-3 | 4-OCH₃ (electron-donating) | 15.5 ± 0.49 |

| EX-4 | 4-Cl (electron-withdrawing) | 20.4 ± 0.22 |

| EX-5 | 2,6-di-CH₃ (steric hindrance) | 11.2 ± 0.81 |

| EX-6 | 4-NO₂ (strong electron-withdrawing) | 33.2 ± 0.64 |

Structure-Activity Relationship (SAR) Analysis

-

Role of Electron-Donating Groups: Compounds with electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) at the para-position (EX-2, EX-3) showed higher potency than the unsubstituted analog (EX-1). This suggests that increased electron density on the aryl ring may enhance binding.[2]

-

Role of Electron-Withdrawing Groups: A mildly electron-withdrawing group (EWG) like chlorine (EX-4) retained good activity. However, a strongly EWG like nitro (-NO₂) (EX-6) resulted in decreased activity, indicating that excessive reduction of electron density is detrimental.

-

Steric Effects: The di-methyl substituted compound (EX-5) was the most potent inhibitor. This might be due to a specific conformational lock imposed by the ortho-substituents that orients the thioamide group optimally for chelation with the nickel ions in the urease active site.

These SAR insights are crucial for guiding the next cycle of inhibitor design, suggesting that further exploration of EDGs and specific steric features could lead to even more potent compounds.

References

-

Pharmacology Mentor. (2024, January 26). Pharmacology of Thionamides. Available at: [Link]

-

Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. PMC, NIH. Available at: [Link]

-

Thioamides Antithyroid Drugs. (2024, May 10). Pharmacology of Thioamide Antithyroid Drugs; Methimazole, Propylthiouracil, Carbimazole. Available at: [Link]

-

MyEndoConsult. Anti-Thyroid Drugs (Mechanism of Action). My Endo Consult. Available at: [Link]

-

Lipsky, J. J., et al. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. PubMed, NIH. Available at: [Link]

-

Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

-

Roll, D. M., et al. (2010, March 12). Inhibition of metallo-Β-lactamases by pyridine monothiocarboxylic acid analogs. Nature. Available at: [Link]

-

Li, Z., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

-

Khan, I., et al. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. PMC, NIH. Available at: [Link]

-

Wright, G. D. (2017, October 15). Inhibitors of metallo-β-lactamases. PubMed, NIH. Available at: [Link]

-

Karsisiotis, A. I., et al. (2018, July 15). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. PubMed, NIH. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of dihydroquinolinones. Available at: [Link]

-

Li, X., et al. (2023, July 15). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

-

Li, Z., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC, NIH. Available at: [Link]

-

ResearchGate. (2025, August 9). Novel indoline-1-or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. Available at: [Link]

-

Xin, H., et al. (2020, December 15). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed, NIH. Available at: [Link]

-

Li, H., et al. (2022, February 24). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed, NIH. Available at: [Link]

-

Baek, S., et al. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

-

Li, H., et al. (2022, February 24). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available at: [Link]

-

D'Ambrosio, K., et al. (2021). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. PMC, NIH. Available at: [Link]

-

Lu, X., et al. (2010, October 1). Novel indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. PubMed, NIH. Available at: [Link]

-

Petzer, A., et al. (2017, March 15). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. PubMed, NIH. Available at: [Link]

-

Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed, NIH. Available at: [Link]

-

Al-Harthi, S. E., et al. (2025, January 28). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Metal-Catalyzed Cross-Coupling of 3,4-Dihydroquinoline-1(2H)-carbothioamide

This guide details the application of metal-catalyzed cross-coupling methodologies to 3,4-dihydroquinoline-1(2H)-carbothioamide (also referred to as N-thiocarbamoyl-1,2,3,4-tetrahydroquinoline).

This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to fused heterocycles (e.g., thiazolo[5,4-c]quinolines) and a directing template for site-selective functionalization.

Executive Summary

The thioamide moiety in 3,4-dihydroquinoline-1(2H)-carbothioamide is not merely a protecting group but a versatile "reactive handle" for transition metal catalysis. Unlike its oxygen analogue (urea/amide), the sulfur atom possesses unique orbital properties (soft Lewis base) that enable three distinct cross-coupling manifolds:

-

Desulfitative Cross-Coupling (Liebeskind-Srogl): Direct replacement of the C=S bond with C–C bonds using boronic acids.

-

Pd-Carbene Insertion: Desulfurization to generate a Pd-aminocarbene intermediate, yielding sterically hindered amidines.

-

Directed C–H Activation: Using the sulfur atom to direct Co(III) or Rh(III) catalysts to the peri-position (C8), enabling "oxidative cross-coupling."

Mechanistic Pathways & Decision Matrix

The choice of catalytic system dictates the chemoselectivity. The diagram below illustrates the divergent pathways available for this substrate.

Figure 1: Divergent catalytic manifolds for N-thiocarbamoyl tetrahydroquinoline.

Detailed Protocols

Protocol A: Desulfitative Cross-Coupling (Liebeskind-Srogl)

Objective: Synthesis of C2-substituted imines or quinoline derivatives via C–C bond formation at the thiocarbonyl carbon. Mechanism: The reaction relies on a synergistic effect where Cu(I) coordinates the sulfur to facilitate oxidative addition of Pd(0) into the C–S bond.

Materials

| Component | Reagent | Equiv.[1][2][3][4][5] | Role |

| Substrate | 3,4-dihydroquinoline-1(2H)-carbothioamide | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 1.5 - 2.0 | Nucleophile |

| Catalyst | Pd₂(dba)₃ | 2.5 mol% | Pd Source |

| Ligand | Tri(2-furyl)phosphine (TFP) | 15 mol% | Ligand |

| Co-factor | CuTC (Copper(I) thiophene-2-carboxylate) | 1.5 - 2.0 | S-Scavenger/Transmetallator |

| Solvent | THF (Anhydrous) | [0.1 M] | Solvent |

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a dry reaction vial with Pd₂(dba)₃ (2.5 mol%), TFP (15 mol%), and CuTC (1.5 equiv).

-

Note: CuTC is sensitive to moisture; handle rapidly. TFP is preferred over PPh₃ to accelerate the transmetallation step.

-

-

Substrate Addition: Add the thioamide substrate (1.0 equiv) and the boronic acid (1.5 equiv).

-

Solvation: Add anhydrous THF (degassed) to reach a concentration of 0.1 M relative to the substrate.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 50 °C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. The thioamide peak (typically more polar) should disappear, replaced by the imine (less polar).

-

-

Workup:

-

Dilute with EtOAc.

-

Filter through a pad of Celite to remove copper residues.

-

Wash with NH₄Cl (sat. aq.) to sequester remaining copper.

-

-

Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent imine hydrolysis).

Validation Check: The product should show the loss of the C=S signal in ¹³C NMR (typically ~180 ppm) and the appearance of the imine C=N (~160 ppm).

Protocol B: Thioamide-Directed C-H Functionalization (C8-Arylation)

Objective: Site-selective installation of functional groups at the C8 position (peri- to the nitrogen), utilizing the thioamide as a directing group (DG).

Mechanistic Insight

The sulfur atom strongly coordinates to "soft" metals like Rh(III) or Co(III), forming a stable 5-membered metallacycle. This brings the metal into proximity with the C8-H bond, lowering the activation energy for C–H cleavage.

Figure 2: Simplified catalytic cycle for thioamide-directed C-H activation.

Experimental Conditions

-

Catalyst: [CpCo(CO)I₂] (5 mol%) or [CpRhCl₂]₂ (2.5 mol%).

-

Additives: AgSbF₆ (10-20 mol%) is required to abstract halides and generate the cationic active species.

-

Oxidant: Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling with alkenes/alkynes).

-

Solvent: 1,2-Dichloroethane (DCE) or TFE (2,2,2-Trifluoroethanol).

-

Temperature: 80–100 °C.

Critical Note: Unlike the Liebeskind-Srogl reaction, this pathway preserves the thioamide group in the final product (unless oxidative annulation occurs), allowing for subsequent transformations.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Liebeskind-Srogl) | Catalyst poisoning by Sulfur | Increase CuTC loading to 2.5 equiv. Ensure Pd source is fresh (Pd(0) is unstable). |

| Protodeboronation | Boronic acid instability | Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K). |

| Hydrolysis of Product | Imine instability | Perform workup with basic alumina or reduce the imine in situ with NaBH₄ to the secondary amine. |

| Low Yield (C-H Activation) | Steric clash at C8 | Use sterically smaller ligands (Cp vs Cp*) or switch solvent to TFE to stabilize the cationic metal species. |

References

-

Liebeskind-Srogl Foundation

-

Pd-Carbene/Amidine Synthesis

-

Zhang, Z., et al. "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides." Nat. Commun.2019 , 10, 5709. Link

-

-

Thioamide Directed C-H Activation

-

General Tetrahydroquinoline Functionalization

-

Sridharan, V., et al. "Metal-catalyzed synthesis of tetrahydroquinolines." Chem. Commun.2010 , 46, 4664. Link

-

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Iron-Catalyzed Cross-Dehydrogenative Coupling [mdpi.com]

- 4. Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidine synthesis by imidoylation [organic-chemistry.org]

- 6. Recent Advances in Cobalt-Catalyzed Oxidative C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 3,4-dihydroquinoline-1(2H)-carbothioamide

Diagnostic Hub: Troubleshooting & Detection

Identify if your compound has degraded based on experimental observations.[1]

Q: My LC-MS spectrum shows a prominent peak with a mass shift of -16 Da. Is this an impurity?

A: This is the primary degradation product.[1]

The -16 Da shift corresponds to the oxidative desulfurization of the thioamide moiety (

-

Mechanism:

(32 Da) is replaced by -

Cause: Storage in DMSO (which acts as an oxidant), exposure to air, or light.[1]

Q: I see a precipitate or turbidity in my aqueous dilution. What is it?

A: This is likely elemental sulfur (

Q: There is a mass peak corresponding to [M-59] or the parent amine. What happened?

A: This indicates hydrolytic cleavage .[1]

The loss of the carbothioamide group (

-

Trigger: Low pH (acidic) environments or prolonged heating in protic solvents (water/methanol).[1]

Critical Stability Factors (FAQs)

Solvent Compatibility

| Solvent | Stability Rating | Technical Note |

| DMSO | Poor (Risk) | DMSO acts as an oxygen transfer agent, accelerating the conversion of Thioamide |

| Acetonitrile | Good | Preferred solvent for stock solutions.[1] Non-oxidizing and aprotic.[1] |

| Water | Very Poor | Rapid hydrolysis.[1][2] The compound is lipophilic; aqueous suspensions promote surface-catalyzed degradation.[1] |

| Methanol | Moderate | Acceptable for short-term use, but protic solvents can facilitate nucleophilic attack at the thiocarbonyl carbon.[1] |

Storage Best Practices

-

Temperature: Store solid at -20°C. Store solutions at -80°C.

-